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Cat. No.: B15557021 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Fluorescently labeled oligonucleotides are indispensable tools in molecular

biology, diagnostics, and therapeutic development.[1][2][3] Applications range from DNA

sequencing and PCR to fluorescence in situ hybridization (FISH) and microarray analysis.[1][2]

[4] Cyanine 2 (Cy2) is a bright, green-emitting fluorescent dye that can be covalently attached

to oligonucleotides.[5] This document provides a detailed protocol for labeling amine-modified

oligonucleotides with Cy2 succinimidyl ester (Cy2-SE). The succinimidyl ester moiety readily

reacts with primary amines to form a stable amide bond, offering an efficient post-synthesis

labeling strategy.[6][7][8][9]

Principle of the Reaction The labeling strategy is based on the chemical reaction between the

N-hydroxysuccinimidyl (NHS) ester of Cy2 and a primary aliphatic amine group on a modified

oligonucleotide.[5][10] The oligonucleotide must first be synthesized to contain an amino-linker

at the 5', 3', or an internal position.[5] The primary amine acts as a nucleophile, attacking the

carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide group to form a

stable, covalent amide linkage.[9] This post-synthetic conjugation method is highly efficient and

specific for primary amines.[6][10]

Experimental Workflow and Methodologies
The overall process involves three main stages: preparation of the amine-modified

oligonucleotide, conjugation with Cy2-SE, and purification of the final labeled product.
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Figure 1: General workflow for labeling an amine-modified oligonucleotide with Cy2-SE.
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Cy2 Succinimidyl Ester (Cy2-SE)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Labeling Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Tetraborate, pH adjusted to 8.5-

9.0.[6][11] (Buffer should be freshly prepared and free of any primary amines, such as Tris).

[12]

Nuclease-free water

Purification: RP-HPLC system, C18 column, Acetonitrile, Triethylammonium Acetate (TEAA)

buffer, or materials for ethanol precipitation (3 M NaCl, 100% Ethanol, 70% Ethanol).[12]

Protocol for Labeling Reaction (100 nmol scale)
This protocol is optimized for labeling approximately 100 nmol of an amine-modified

oligonucleotide.[6] It can be scaled up or down, but the relative concentrations of the

components should be maintained.

Oligonucleotide Preparation:

Dissolve ~100 nmol of the amine-modified oligonucleotide in 225 µL of nuclease-free

water.[6]

Add 75 µL of 1 M Sodium Bicarbonate buffer to the oligonucleotide solution.[6]

Add 150 µL of acetonitrile. The final volume is 450 µL.[6]

Cy2-SE Dye Preparation:

Immediately before use, dissolve 1 mg of Cy2-SE in 30 µL of anhydrous DMSO or DMF.[6]

It is critical to prepare this solution fresh for each reaction as NHS esters are not stable in

solution.[6]

Conjugation:

While vortexing or continuously stirring the oligonucleotide solution, slowly add the 30 µL

of the Cy2-SE solution.[6]
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Incubate the reaction for 3 hours at room temperature with continuous stirring, protected

from light.[6] For many reactions, incubation for 1-3 hours is sufficient.[12]

Purification of Labeled Oligonucleotide
Purification is essential to remove unreacted free dye, which can interfere with downstream

applications. Reverse-phase HPLC (RP-HPLC) is the recommended method for achieving high

purity.[13][14]

RP-HPLC Purification:

The hydrophobic Cy2 dye allows for excellent separation of the labeled oligonucleotide

from the unlabeled, amine-modified starting material.[14]

Load the reaction mixture onto a C18 reverse-phase column.

Elute using a gradient of acetonitrile in a suitable buffer (e.g., 0.1 M TEAA). A typical linear

gradient might be 0-75% acetonitrile.[12]

Monitor the elution at 260 nm (for the oligonucleotide) and 492 nm (for Cy2 dye). The

labeled oligonucleotide will absorb at both wavelengths.

Collect the fractions corresponding to the dual-absorbing peak.

Ethanol Precipitation (Alternative/Additional Step):

This method can be used to remove a significant portion of the unconjugated dye but is

less effective than HPLC.[12]

Add 1/10th volume of 3 M NaCl and 2.5-3 volumes of cold 100% ethanol to the reaction

mixture.

Incubate at -20°C for at least 30 minutes.[12]

Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.

[12]

Carefully discard the supernatant, which contains the majority of the free dye.
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Wash the pellet twice with cold 70% ethanol.

Briefly dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free

water).

Quality Control and Quantification
After purification, determine the concentration and labeling efficiency.

UV-Vis Spectroscopy:

Measure the absorbance of the purified solution at 260 nm (A260) for the oligonucleotide

and 492 nm (A492) for the Cy2 dye.[5]

Concentration (Oligo): Conc (µM) = (A260 - (A492 × CF)) / ε_oligo × Dilution Factor.

CF is the correction factor for the dye's absorbance at 260 nm (typically ~0.05 for Cy

dyes).

ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm.

Concentration (Dye): Conc (µM) = A492 / ε_dye × Dilution Factor.

ε_dye for Cy2 is approximately 30,000 L·mol⁻¹·cm⁻¹.

Labeling Efficiency: (Dye Concentration / Oligo Concentration) × 100%.

Quantitative Data Summary
The final yield of a post-synthesis conjugation reaction depends on the initial synthesis scale

and the efficiency of the conjugation and purification steps.
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Oligo Synthesis Scale Typical Final Yield (nmol)

50 nmol 2 nmol[5]

200 nmol 5 nmol[5]

1 µmol 16 nmol[5]

2 µmol 30 nmol[5]

10 µmol 150 nmol[5]

Table 1: Expected yields for post-synthesis NHS

ester conjugation. Yields may be lower for

oligonucleotides longer than 50 bases.[5]

Parameter Cy2 Dye

Excitation Maximum (Absorbance) ~492 nm[5]

Emission Maximum ~510 nm[5]

Molar Extinction Coefficient (ε) ~30,000 cm⁻¹M⁻¹

Reactive Group N-Hydroxysuccinimidyl (NHS) Ester[5]

Reacts With Primary Amines (R-NH₂)[6]

Table 2: Spectroscopic and reactive properties

of Cy2-SE.

Application Example: Fluorescence in situ
Hybridization (FISH)
Cy2-labeled oligonucleotides are commonly used as probes in FISH experiments to detect and

localize specific DNA or RNA sequences within cells or tissues.

Figure 2: Logical diagram of a FISH experiment using a Cy2-labeled probe.

In this application, the Cy2-labeled oligonucleotide probe is introduced to a fixed sample. It

hybridizes specifically to its complementary sequence. After washing away unbound probes,
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the sample is visualized using a fluorescence microscope equipped with filters appropriate for

Cy2 (excitation ~490 nm, emission ~510 nm), revealing the location of the target sequence as

a bright green signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Labeling of Oligonucleotides with Cy2
Succinimidyl Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15557021#labeling-oligonucleotides-with-cy2-se]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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